molecular formula C9H6N6O5 B3822187 3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide

3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide

Cat. No.: B3822187
M. Wt: 278.18 g/mol
InChI Key: SBEBHSYNBJSEGB-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide is a compound that features a benzamide core substituted with two nitro groups at the 3 and 5 positions and a 1,2,4-triazole ring at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dinitrobenzoyl chloride with 4-amino-1,2,4-triazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Major Products

    Reduction: The major products are the corresponding amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

    Oxidation: The products include oxidized triazole derivatives.

Scientific Research Applications

3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide involves its interaction with molecular targets through its nitro and triazole groups. The nitro groups can participate in redox reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of nitro groups and a triazole ring makes it a versatile compound for various applications, particularly in the synthesis of energetic materials and bioactive molecules.

Properties

IUPAC Name

3,5-dinitro-N-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O5/c16-9(12-13-4-10-11-5-13)6-1-7(14(17)18)3-8(2-6)15(19)20/h1-5H,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEBHSYNBJSEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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Reactant of Route 5
3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide
Reactant of Route 6
3,5-Dinitro-N-[1,2,4]triazol-4-yl-benzamide

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